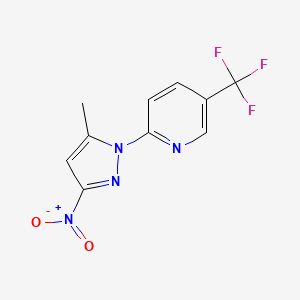
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジンは、ピラゾール誘導体のクラスに属する有機化合物です。これらの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で多様な生物活性と用途が知られています。
2. 製法
合成経路と反応条件
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジンの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: これは、適切なヒドラジン誘導体と1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで達成できます。
ニトロ化: ピラゾール環は、濃硝酸と硫酸の混合物を使用してニトロ化することができます。
ピリジンとのカップリング: ニトロ化されたピラゾールは、次に、パラジウム触媒などの適切なカップリング試薬を使用して、トリフルオロメチル置換ピリジン誘導体とカップリングすることができます。
工業的生産方法
この化合物の工業的生産方法は、収率を最大化し、コストを最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、試薬のリサイクルの使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジンは、さまざまな種類の化学反応を起こすことができます。これには以下が含まれます。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
置換: トリフルオロメチル基は、求核置換反応を使用して、他の官能基で置換することができます。
カップリング反応: この化合物は、カップリング反応に参加して、より大きく、より複雑な分子を形成することができます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム触媒。
置換: アミンやチオールなどの求核剤。
カップリング反応: パラジウム触媒、配位子、塩基。
生成される主な生成物
還元: 2-(5-メチル-3-アミノ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
医薬品化学: 生物活性があるため、新薬開発のための潜在的なリード化合物として。
農業: 潜在的な殺虫剤または除草剤として。
材料科学: 独自の特性を持つ先進材料の合成のためのビルディングブロックとして。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with pyridine: The nitrated pyrazole can then be coupled with a trifluoromethyl-substituted pyridine derivative using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its biological activity.
Agriculture: As a potential pesticide or herbicide.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
作用機序
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用し、その活性を調節し、治療効果をもたらす可能性があります。農業では、重要な生物学的プロセスを阻害することで、害虫や雑草の成長を阻害する可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)ピリジン: トリフルオロメチル基がありません。
2-(3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジン: ピラゾール環にメチル基がありません。
2-(5-メチル-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジン: ニトロ基がありません。
独自性
2-(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)-5-(トリフルオロメチル)ピリジンには、ニトロ基とトリフルオロメチル基の両方が存在するため、これがユニークです。これらの基は、化合物の反応性、生物活性、物理化学的特性に大きく影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group.
2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the methyl group on the pyrazole ring.
2-(5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the nitro group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine makes it unique, as these groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
特性
分子式 |
C10H7F3N4O2 |
|---|---|
分子量 |
272.18 g/mol |
IUPAC名 |
2-(5-methyl-3-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H7F3N4O2/c1-6-4-9(17(18)19)15-16(6)8-3-2-7(5-14-8)10(11,12)13/h2-5H,1H3 |
InChIキー |
BCAQBULUMYRAFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate](/img/structure/B10909878.png)
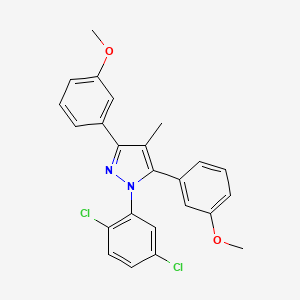

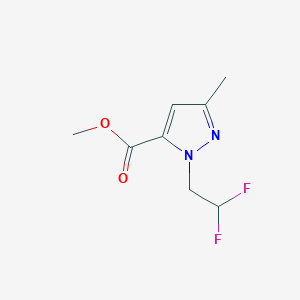
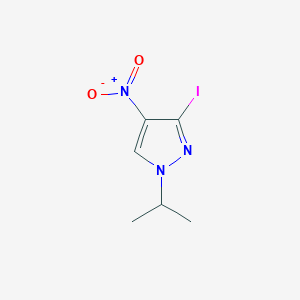
![3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine](/img/structure/B10909910.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10909915.png)
![1-(2-chloro-6-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10909916.png)
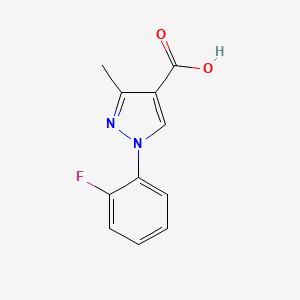
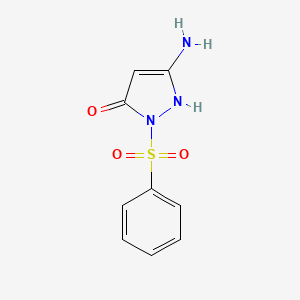
![4-(4-fluorophenyl)-6-(trifluoromethyl)-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,12,14,16,18-octaene-11,20-dione](/img/structure/B10909936.png)
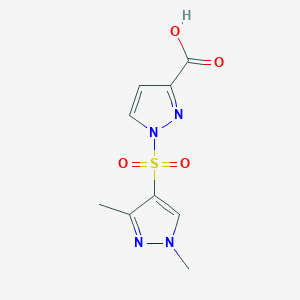
![ethyl 2-({[1-(4-chlorobenzyl)-3-nitro-1H-pyrazol-5-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10909942.png)

